1-(4-Bromo-3-chlorophenyl)ethanone
Overview
Description
1-(4-Bromo-3-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a solid at room temperature and is known for its applications in various chemical syntheses and research fields. The compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an ethanone group.
Mechanism of Action
Mode of Action
Aromatic ketones can undergo a variety of chemical reactions. For example, they can react with nucleophiles in a reaction known as nucleophilic acyl substitution . In biological systems, this could potentially lead to the modification of proteins or other biomolecules.
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Aromatic ketones, like “1-(4-Bromo-3-chlorophenyl)ethanone”, are typically lipophilic (fat-soluble), which can affect their absorption and distribution . They might be metabolized in the liver by enzymes such as the cytochrome P450 system .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of a compound. For example, the reactivity of “this compound” might be affected by the pH of its environment .
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-3-chlorophenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions can result in modifications to the structure and function of these biomolecules, potentially leading to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can influence gene expression and cellular metabolism. Additionally, it has been observed to induce oxidative stress in cells, leading to changes in the redox state and potentially triggering apoptosis or other forms of cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation. This binding can alter the enzyme’s activity, resulting in changes in the metabolic pathways it regulates. Additionally, this compound can interact with transcription factors, influencing gene expression and thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways involving this compound can affect metabolic flux and alter the levels of specific metabolites, potentially impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of this compound within tissues can also determine its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization of this compound can influence its interactions with other biomolecules and its overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . This method yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and precise temperature control is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-chlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl ethanones.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)ethanone is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and inhibition.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)ethanone
- 1-(2-Bromo-3-chlorophenyl)ethanone
- 4-Chlorophenacyl Bromide
Comparison: 1-(4-Bromo-3-chlorophenyl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it distinct in its applications .
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODIGXNJTHCLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625371 | |
Record name | 1-(4-Bromo-3-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-31-6 | |
Record name | 1-(4-Bromo-3-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-3-chlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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